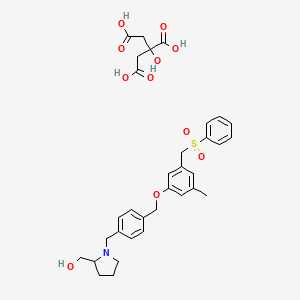

PF-543 (Citrate)

Description

Properties

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXXWUWKNPXSGW-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856156 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-83-2 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

PF-543 (Citrate): A Technical Guide to its Mechanism of Action as a Selective Sphingosine Kinase 1 Inhibitor

Executive Summary

This technical guide provides a comprehensive examination of PF-543, a seminal small molecule inhibitor of Sphingosine Kinase 1 (SK1). PF-543 is distinguished by its high potency and remarkable selectivity for SK1 over its isoform, SK2. Mechanistically, it functions as a reversible and sphingosine-competitive inhibitor, directly preventing the synthesis of the critical signaling lipid, sphingosine-1-phosphate (S1P). By modulating the cellular "sphingolipid rheostat," PF-543 has become an invaluable pharmacological tool for interrogating the function of SK1 in myriad physiological and pathophysiological processes, including cancer, inflammation, and fibrosis. This document details the molecular interactions, biochemical potency, and cellular consequences of SK1 inhibition by PF-543, and provides validated experimental protocols for its characterization, offering a foundational resource for researchers in pharmacology and drug development.

The Rationale for Targeting Sphingosine Kinase 1

The sphingolipid signaling pathway governs a multitude of critical cellular functions. At a crucial juncture of this pathway lies Sphingosine Kinase 1 (SK1), an enzyme that catalyzes the phosphorylation of the pro-apoptotic lipid sphingosine into the pro-survival lipid sphingosine-1-phosphate (S1P).[1][2] This enzymatic conversion is pivotal, as it shifts the cellular balance away from cell death and towards proliferation, survival, and migration.

S1P exerts its effects both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[3] The SK1/S1P signaling axis is frequently dysregulated in various diseases. Elevated SK1 expression and activity are strongly correlated with tumor progression, chronic inflammation, and fibrotic disorders.[3][4][5] This central role makes SK1 a highly attractive therapeutic target. The development of specific inhibitors is crucial to pharmacologically validate this target and dissect its precise functions, distinguishing its role from the related isoform, SK2.

PF-543: A Potent, Reversible, and Sphingosine-Competitive Inhibitor

PF-543 is a cell-permeable, non-lipid small molecule that represents a significant advancement in the specific targeting of SK1.[6] The citrate salt of PF-543 is frequently utilized in research settings to improve its solubility and handling properties.[7][8]

Core Mechanism of Action

The inhibitory action of PF-543 is characterized by three key features:

-

Reversibility: PF-543 binds to SK1 non-covalently, with a reported dissociation half-life (koff t1/2) of approximately 8.5 minutes.[9] This reversible binding is crucial for its utility as a pharmacological probe, allowing for washout experiments to confirm that the observed biological effects are directly due to target engagement.

-

Sphingosine-Competition: Kinetic studies have definitively shown that PF-543 competes directly with the enzyme's natural substrate, sphingosine, for binding to the active site.[6][9] This competitive mechanism implies that the inhibitory potency of PF-543 can be influenced by intracellular concentrations of sphingosine.

-

ATP-Non-Competition: The inhibitor does not compete with the co-substrate ATP.[6] This is a critical detail, as it indicates that PF-543 does not interact with the highly conserved ATP-binding pocket, a feature common to many kinases. This characteristic contributes significantly to its selectivity over other kinases.

The crystal structure of human SK1 in complex with PF-543 (PDB ID: 4V24) provides atomic-level insight into this interaction, confirming that the inhibitor occupies the hydrophobic sphingosine-binding channel of the enzyme.[10][11]

Quantitative Potency and Selectivity

A defining feature of PF-543 is its exceptional potency against SK1 and its high degree of selectivity over the SK2 isoform. This selectivity is paramount for researchers aiming to isolate the biological functions of SK1.

Table 1: In Vitro Inhibitory Activity of PF-543

| Parameter | Value | Enzyme | Comments | Reference |

|---|---|---|---|---|

| IC50 | 2.0 - 3.6 nM | Human SK1 | Half-maximal inhibitory concentration in biochemical assays. | [6][9][12] |

| Ki | 3.6 nM | Human SK1 | Inhibitor constant, reflecting binding affinity. | [7][9][12] |

| Kd | 5.0 nM | Human SK1 | Dissociation constant, measuring binding affinity. | [9] |

| Selectivity | >100-fold | SK1 vs. SK2 | PF-543 is significantly less potent against SK2 (IC50 > 350 nM). |[12][13] |

Table 2: Cellular and Ex Vivo Activity of PF-543

| Parameter | Value | System | Comments | Reference |

|---|---|---|---|---|

| EC50 | 8.4 nM | 1483 Cells | Effective concentration for depleting intracellular S1P. | [6][12] |

| IC50 | 26.7 nM | Human Whole Blood | Potent inhibition of S1P formation in a complex biological matrix. |[6][12] |

Cellular and In Vivo Consequences of SK1 Inhibition

By inhibiting SK1, PF-543 triggers a cascade of downstream effects, fundamentally altering the sphingolipid balance and impacting cellular signaling.

-

Alteration of the Sphingolipid Rheostat: Treatment of cells with PF-543 leads to a rapid, dose-dependent decrease in intracellular S1P levels.[12][14] Concurrently, as the substrate for SK1 is no longer being consumed, intracellular levels of sphingosine increase proportionally.[6][12] This shift in the S1P/sphingosine ratio pushes the cellular balance towards apoptosis and away from proliferation.

-

Induction of Apoptosis and Autophagy: In various cancer cell lines, inhibition of the pro-survival SK1/S1P axis by PF-543 has been shown to induce apoptosis, necrosis, and autophagy.[7][12] For instance, PF-543 treatment can induce caspase-3/7 activity in pulmonary artery smooth muscle cells.[12][14]

-

Anti-Inflammatory and Anti-Fibrotic Effects: The SK1/S1P pathway is a key driver of inflammatory and fibrotic processes. PF-543 has demonstrated efficacy in preclinical models by reducing pro-inflammatory cytokine levels (e.g., IL-1β, IL-6) and mitigating fibrotic remodeling in the lungs and heart.[15][16][17]

-

In Vivo Pharmacodynamics: Despite known pharmacokinetic limitations such as a short half-life (T1/2 of 1.2 hours in mice) and rapid clearance, PF-543 has proven effective in various in vivo models when administered appropriately.[4][12][18] Administration of PF-543 in mice has been shown to reduce cardiac hypertrophy, ameliorate pulmonary hypertension, and decrease tumor progression.[6][18][19] A key biomarker for target engagement in vivo is the proteasomal degradation of SK1, which has been observed in pulmonary vessels following PF-543 administration.[18]

Key Experimental Protocols

The following protocols provide a framework for characterizing the mechanism of action of SK1 inhibitors like PF-543.

Protocol: In Vitro SK1 Activity Assay (Mobility-Shift Microfluidic Assay)

This protocol is based on a high-throughput method for measuring kinase activity by quantifying the conversion of a fluorescently-labeled substrate to its phosphorylated product.[9]

Rationale: This assay provides a direct measure of an inhibitor's potency (IC50) against the purified enzyme, free from the complexities of a cellular environment. The microfluidic separation is rapid and quantitative.

Methodology:

-

Enzyme Preparation: Use recombinant human SK1. Dilute the enzyme to a working concentration (e.g., 0.1-0.5 ng/µL) in a kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

Inhibitor Preparation: Prepare a serial dilution of PF-543 (citrate) in DMSO, typically starting from 10 mM. Then, create an intermediate dilution series in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).

-

Reaction Initiation: In a 384-well plate, combine:

-

5 µL of diluted PF-543 or vehicle (DMSO control).

-

5 µL of a substrate mix containing FITC-labeled sphingosine (e.g., final concentration 3 µM) and ATP (e.g., final concentration 10 µM) in kinase buffer.

-

Self-Validation: Include "no enzyme" wells as a negative control and "DMSO only" wells as a positive control (100% activity).

-

-

Enzyme Addition & Incubation: Add 10 µL of the diluted SK1 enzyme to initiate the reaction. Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Reaction Quench: Stop the reaction by adding 20 µL of a quench buffer containing EDTA (e.g., 30 mM final concentration).

-

Analysis: Analyze the samples using a microfluidic capillary electrophoresis instrument (e.g., Caliper LabChip). The instrument separates the negatively charged, phosphorylated FITC-S1P product from the neutral FITC-sphingosine substrate based on their electrophoretic mobility.

-

Data Interpretation: Calculate the percent conversion of substrate to product. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Sphingolipid Quantification by LC-MS/MS

Rationale: This protocol validates the mechanism of action in a cellular context, confirming that the inhibitor engages its target to modulate the levels of endogenous sphingolipid metabolites (S1P and sphingosine).

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., 1483 head and neck carcinoma cells, known for high SK1 activity) and allow them to adhere.[6] Treat the cells with a range of PF-543 concentrations (e.g., 1 nM to 1 µM) for a specified time (e.g., 1-2 hours).

-

Cell Lysis and Lipid Extraction:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Scrape cells into a methanol-based solvent.

-

Self-Validation: Spike the lysate with internal standards (e.g., C17-S1P and C17-sphingosine) to account for extraction efficiency and matrix effects.

-

Perform a liquid-liquid extraction using an appropriate solvent system (e.g., chloroform/methanol/water).

-

-

Sample Preparation: Evaporate the organic phase under nitrogen and reconstitute the lipid extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) to separate the lipids.

-

Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for S1P, sphingosine, and their corresponding internal standards.

-

-

Data Analysis: Quantify the endogenous lipid levels by comparing their peak areas to those of the known concentration of internal standards. Normalize the data to total protein content or cell number. Plot the S1P and sphingosine levels against PF-543 concentration to determine the cellular EC50 for S1P depletion.

Conclusion and Future Directions

PF-543 is a landmark inhibitor that has been instrumental in defining the role of SK1 in cellular biology and disease. Its mechanism as a potent, selective, and sphingosine-competitive inhibitor is well-established and supported by extensive biochemical, cellular, and structural data. It effectively reduces cellular S1P levels, shifting the sphingolipid balance to induce anti-proliferative and pro-apoptotic outcomes.

While PF-543 remains a gold-standard tool for preclinical research, its pharmacological limitations, including poor bioavailability and rapid clearance, have highlighted the need for next-generation SK1 inhibitors with improved drug-like properties for clinical translation.[4] The insights gained from studying PF-543's mechanism of action provide a critical foundation for the design and development of these future therapeutics targeting the SK1/S1P axis.

References

-

Schnute, M. E., McReynolds, M. D., Kasten, T., et al. (2012). Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochemical Journal, 444(1), 79-88. [Link]

-

ResearchGate. (n.d.). Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. ResearchGate. Retrieved January 16, 2026, from [Link]

-

MacRitchie, N., Volpert, G., Al Washih, M., et al. (2018). Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension. Cellular Signalling, 42, 116-128. [Link]

-

ResearchGate. (n.d.). Figure 2 PF-543 acts as a reversible sphingosine-competitive and... ResearchGate. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Sphingosine kinase 1. Wikipedia. Retrieved January 16, 2026, from [Link]

-

Kim, C. H., Kim, J. H., & Park, J. (2007). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Journal of lipid research, 48(4), 954–959. [Link]

-

ResearchGate. (n.d.). Cytotoxic effects of PF-543 (1) and derivatives (2–10) in cancer cells. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Pitson, S. M., Moretti, P. A., Woodcock, J. M., et al. (2003). Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation. The EMBO journal, 22(20), 5491–5500. [Link]

-

Patsnap Synapse. (2024). What are SPHK1 gene modulators and how do they work?. Patsnap Synapse. Retrieved January 16, 2026, from [Link]

-

Shida, D., Takabe, K., Kapitonov, D., Milstien, S., & Spiegel, S. (2008). Molecular Mechanisms of Regulation of Sphingosine Kinase 1. Current enzymology, 1, 10. [Link]

-

Pyne, N. J., & Pyne, S. (2014). The sphingosine kinase 1/sphingosine-1-phosphate pathway in pulmonary arterial hypertension. American journal of respiratory and critical care medicine, 190(9), 981–983. [Link]

-

MDPI. (n.d.). A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. MDPI. Retrieved January 16, 2026, from [Link]

-

Kaczara, P., Zabielska-Kaczorowska, M., & Sitek, B., et al. (2019). Cardiovascular Effects of Pharmacological Targeting of Sphingosine Kinase 1. Hypertension, 74(6), 1428-1437. [Link]

-

Kennedy, A. J., Mathews, T. P., Kharel, Y., et al. (2011). Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels. Journal of Pharmacology and Experimental Therapeutics, 338(3), 834-841. [Link]

-

Wang, J., Knapp, M., & Schnute, M. E. (2014). Crystal Structure of Sphingosine Kinase 1 with PF-543. ACS medicinal chemistry letters, 5(12), 1329–1333. [Link]

-

ResearchGate. (n.d.). PF543 improved cardiac function and inhibited inflammation in rats... ResearchGate. Retrieved January 16, 2026, from [Link]

-

Kim, J., Kim, W. S., Park, S., et al. (2021). Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer. Molecules, 26(11), 3123. [Link]

-

Yeg Mrock, A., Sudhadevi, M., & Natarajan, V. (2021). Sphingosine kinase 1-specific inhibitor PF543 reduces goblet cell metaplasia of bronchial epithelium in an acute asthma model. American journal of physiology. Lung cellular and molecular physiology, 320(1), L103–L115. [Link]

-

Kaczara, P., Zabielska-Kaczorowska, M., Sitek, B., et al. (2019). Cardiovascular Effects of Pharmacological Targeting of Sphingosine Kinase 1. Hypertension, 74(6), 1428-1437. [Link]

-

ResearchGate. (n.d.). The structures of the 12 compounds selected for in vitro SphK1 kinase activity testing. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Zhao, J., Liu, J., & Lee, J. F. (2018). Sphingosine kinase inhibitors: A patent review. Expert opinion on therapeutic patents, 28(4), 327–339. [Link]

-

National Center for Biotechnology Information. (n.d.). PF-543. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

-

Lee, J. E., Kim, W. S., Park, S., et al. (2018). Antitumor activity of PF-543 and PF-543 derivative (22c) as sphingosine kinase 1 inhibitors. Oncology letters, 16(4), 5331–5342. [Link]

-

Shreya, S., Rojas, M., & Romero, F. (2020). The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes. International journal of molecular sciences, 21(15), 5527. [Link]

Sources

- 1. Sphingosine kinase 1 - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SPHK1 gene modulators and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. The sphingosine kinase 1/sphingosine-1-phosphate pathway in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PF-543 | C27H31NO4S | CID 66577038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. PF-543 (Sphingosine Kinase I Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

PF-543 (Citrate): An In-Depth Technical Guide to a Potent and Selective Sphingosine Kinase 1 Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Sphingosine Kinase 1 Pathway

The sphingolipid signaling pathway is a pivotal regulator of a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[1] At the heart of this pathway lies a critical enzymatic axis controlled by sphingosine kinases (SphK), which exist as two isoforms, SphK1 and SphK2.[2] These enzymes catalyze the phosphorylation of the pro-apoptotic substrate sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3][4] The balance between intracellular levels of ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is a key determinant of cell fate.[5]

Sphingosine Kinase 1 (SphK1) is predominantly a cytosolic enzyme that can translocate to the plasma membrane upon activation.[3] Overexpression of SphK1 is a hallmark of numerous cancers and is associated with tumor progression, poor prognosis, and resistance to therapy.[3][6] The S1P generated by SphK1 can act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating "inside-out" signaling that drives oncogenesis and inflammation.[5][7] Given its central role in pathology, SphK1 has emerged as a compelling therapeutic target for the development of novel anti-cancer, anti-inflammatory, and anti-fibrotic agents.[4][8]

This guide provides a comprehensive technical overview of PF-543, a highly potent and selective inhibitor of SphK1, designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their studies.

PF-543: Discovery and Physicochemical Properties

PF-543, developed by Pfizer, is a cell-permeable hydroxymethylpyrrolidine compound that represents a significant advancement in the specific targeting of SphK1.[8] It was identified through the molecular combination of distinct chemotypes from high-throughput screening.[9] The citrate salt of PF-543 is commonly used in research to improve solubility and handling.[10][11]

Chemical Structure:

-

IUPAC Name: [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol[12]

-

Molecular Formula: C27H31NO4S[12]

-

Molecular Weight: 465.6 g/mol [12]

Core Mechanism: Potent, Selective, and Competitive Inhibition

PF-543 is a reversible and sphingosine-competitive inhibitor of SphK1.[1][13] This means it directly competes with the natural substrate, sphingosine, for binding to the active site of the enzyme, but it does not compete with ATP.[14]

A critical attribute of PF-543 is its exceptional selectivity for SphK1 over the SphK2 isoform, exhibiting over 100-fold greater inhibition of SphK1.[13][15] This high degree of selectivity is crucial for dissecting the specific biological roles of SphK1.[1] Crystal structure analysis of SphK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation analogous to sphingosine.[16][17] The selectivity is largely attributed to differences in the lipid-binding pocket between the two isoforms; specifically, a phenylalanine residue (Phe374) in SphK1 versus a cysteine in SphK2 at a key position.[16][18]

The inhibitory activity of PF-543 is potent, with reported IC50 values in the low nanomolar range. This potent activity translates from enzymatic assays to cellular and whole blood contexts.[1][13]

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative parameters for PF-543, facilitating experimental design and data interpretation.

Table 1: In Vitro Inhibitory Profile of PF-543

| Parameter | Value | System/Assay Condition | Reference(s) |

|---|---|---|---|

| IC50 (SphK1) | 2.0 nM | Recombinant Human SphK1 | [1][13] |

| Ki (SphK1) | 3.6 nM | Recombinant Human SphK1 | [1][13] |

| Selectivity | >100-fold | SphK1 vs. SphK2 | [13][15] |

| Binding Affinity (Kd) | 5.0 nM | Recombinant Human SphK1 | |

Table 2: Cellular and Ex Vivo Activity of PF-543

| Parameter | Value | Cell Line/System | Reference(s) |

|---|---|---|---|

| IC50 (S1P formation) | 1.0 nM | 1483 head and neck carcinoma cells | [1][10] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 head and neck carcinoma cells | [1][10] |

| IC50 (S1P formation) | 26.7 nM | Human whole blood |[1][13] |

Visualizing the Mechanism and Pathway

Diagrams are essential for conceptualizing the complex signaling networks and the inhibitor's mode of action.

Caption: SphK1 signaling pathway and point of PF-543 inhibition.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a robust framework for investigating the effects of PF-543.

Protocol 1: In Vitro SphK1 Enzymatic Activity Assay (Microfluidic Mobility-Shift)

This high-throughput assay is a precise method for quantifying the inhibitory potency (IC50) of PF-543 against recombinant SphK1.

-

Principle: The assay measures the enzymatic conversion of a fluorescently labeled sphingosine substrate (e.g., FITC-sphingosine) to its phosphorylated product (FITC-S1P). A microfluidic capillary electrophoresis system separates the negatively charged product from the neutral substrate based on their different mobility in an electric field.[15]

-

Materials:

-

Recombinant human SphK1 (e.g., 3 nM final concentration)[15]

-

FITC-sphingosine substrate (e.g., 1 µM final concentration)[15]

-

ATP (e.g., 20 µM final concentration)[15]

-

PF-543 (serial dilutions to determine IC50)

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.[15]

-

384-well assay plates

-

Microfluidic mobility-shift assay platform (e.g., Caliper LabChip)

-

-

Procedure:

-

Prepare serial dilutions of PF-543 in DMSO, then dilute into the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., 1-2%).

-

In a 384-well plate, add the assay buffer, recombinant SphK1 enzyme, and PF-543 (or DMSO vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60-90 minutes) at room temperature to allow for binding equilibrium.[15]

-

Initiate the enzymatic reaction by adding a mixture of FITC-sphingosine and ATP.

-

Incubate the reaction for a set time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding a stop solution provided by the assay platform manufacturer.

-

Analyze the plate on the microfluidic mobility-shift platform to separate and quantify the substrate and product.

-

Calculate the percent inhibition for each PF-543 concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for an in vitro SphK1 enzymatic assay.

Protocol 2: Cellular S1P Measurement by Mass Spectrometry

This protocol quantifies the ability of PF-543 to inhibit SphK1 activity within a cellular context by measuring the change in endogenous S1P and sphingosine levels.

-

Principle: Cells are treated with PF-543, followed by lipid extraction and quantification of S1P and sphingosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This provides a direct measure of the inhibitor's target engagement and functional effect in a biological system.

-

Materials:

-

Cell line of interest (e.g., 1483 head and neck carcinoma cells, known for high SphK1 activity)[14]

-

Complete cell culture medium

-

PF-543 (various concentrations)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., isopropanol, ethyl acetate, formic acid)

-

Internal standards (e.g., C17-S1P, C17-sphingosine)

-

LC-MS/MS system

-

-

Procedure:

-

Plate cells in 6-well or 12-well plates and allow them to adhere and grow to 80-90% confluency.

-

Replace the medium with fresh medium containing the desired concentrations of PF-543 or vehicle control (DMSO).

-

Incubate for the desired time (e.g., 1 hour to 24 hours). A 1-hour treatment is often sufficient to see a significant effect on S1P levels.[14]

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells and extract lipids by adding an appropriate extraction solvent mixture containing the internal standards.

-

Scrape the cells, collect the lysate, and vortex thoroughly.

-

Centrifuge to pellet the cell debris and transfer the supernatant (containing the lipids) to a new tube.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify S1P and sphingosine levels. Normalize the results to the internal standards and the amount of protein in the cell lysate.

-

Compare the S1P/sphingosine ratio in PF-543-treated cells to the vehicle-treated control cells.

-

Field-Proven Insights and Experimental Considerations

-

Causality in Experimental Choices: The choice of a sphingosine-competitive inhibitor like PF-543 is deliberate. It allows for the direct interrogation of the SphK1 substrate-binding site's role, in contrast to ATP-competitive inhibitors which may have off-target effects on other kinases. The high selectivity over SphK2 is paramount for attributing observed phenotypes specifically to SphK1 inhibition, as SphK2 can have distinct and sometimes opposing biological functions.[19]

-

Self-Validating Protocols: The combination of in vitro and cellular assays creates a self-validating experimental loop. A potent IC50 from the enzymatic assay should correlate with a potent EC50 for cellular S1P depletion. A discrepancy might suggest issues with cell permeability, compound stability, or efflux pump activity, providing valuable secondary insights.

-

Cytotoxicity vs. S1P Depletion: It is crucial to note that in many cell lines, PF-543 can dramatically decrease S1P levels at concentrations that do not induce cytotoxicity.[14] Cytotoxic effects, such as necrosis or apoptosis, are often observed at higher concentrations (micromolar range) and after longer incubation times.[13][20] Researchers should carefully titrate the compound to separate the effects of S1P pathway modulation from general toxicity.

-

In Vivo Studies: For in vivo experiments, appropriate formulation and dose-finding studies are essential. PF-543 has been used in murine models, with intraperitoneal administration at doses like 10 mg/kg shown to be effective.[10][21] Pharmacokinetic analysis is recommended to correlate plasma/tissue concentrations of PF-543 with the desired pharmacodynamic endpoint (e.g., reduction in S1P levels).

Conclusion

PF-543 is an indispensable tool for researchers investigating the SphK1/S1P signaling axis. Its high potency and exceptional selectivity provide a level of precision previously unavailable for probing the function of SphK1 in health and disease. By employing robust, validated protocols such as those outlined in this guide, scientists can confidently dissect the intricate roles of SphK1 and evaluate its potential as a therapeutic target in oncology, immunology, and fibrosis.

References

- Benchchem. PF-543 Citrate: A Technical Guide to a Highly Selective SPHK1 Inhibitor.

-

Nagahashi, M., et al. The role of sphingosine-1-phosphate in inflammation and cancer progression. Cancer Science. 2018. Available from: [Link].

-

Shen, W., et al. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target. International Journal of Molecular Sciences. 2022. Available from: [Link].

-

Dai, L., et al. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer. Cancers. 2017. Available from: [Link].

-

Bi, S., et al. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. Biomedicine & Pharmacotherapy. 2023. Available from: [Link].

-

Pyne, N.J., & Pyne, S. Emerging Role of Sphingosine-1-phosphate in Inflammation, Cancer, and Lymphangiogenesis. International Journal of Molecular Sciences. 2017. Available from: [Link].

-

Schnute, M.E., et al. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype Distinct Screening Hits. Journal of Medicinal Chemistry. 2012. Available from: [Link].

-

Kim, H.Y., et al. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. International Journal of Molecular Sciences. 2021. Available from: [Link].

-

Shaffer, C.V., et al. Drugging Sphingosine Kinases. ACS Chemical Biology. 2014. Available from: [Link].

-

Gellerman, G., et al. Importance of Sphingosine Kinase (SphK) as a Target in Developing Cancer Therapeutics and Recent Developments in the Synthesis of Novel SphK Inhibitors. Journal of Medicinal Chemistry. 2019. Available from: [Link].

-

Al-Juboori, S.I., et al. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Molecules. 2021. Available from: [Link].

-

ResearchGate. Figure 2 PF-543 acts as a reversible sphingosine-competitive and... Available from: [Link].

-

Al-Juboori, S.I., et al. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. PubMed Central. 2021. Available from: [Link].

-

Bi, S., et al. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. ResearchGate. 2023. Available from: [Link].

-

Gellerman, G., et al. Crystal Structure of Sphingosine Kinase 1 with PF-543. PubMed Central. 2014. Available from: [Link].

-

Al-Dieri, A., et al. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. PubMed Central. 2023. Available from: [Link].

-

Wang, L., et al. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. PubMed Central. 2021. Available from: [Link].

-

Khan, M.A., et al. Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. PubMed Central. 2020. Available from: [Link].

-

Cambridge Bioscience. PF-543 (Citrate) - MedChem Express. Available from: [Link].

-

Gellerman, G., et al. Crystal Structure of Sphingosine Kinase 1 with PF-543. ACS Medicinal Chemistry Letters. 2014. Available from: [Link].

-

Dumitrascu, R., et al. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension. PubMed Central. 2016. Available from: [Link].

-

PubChem. PF-543 | C27H31NO4S | CID 66577038. Available from: [Link].

-

IUPHAR/BPS Guide to PHARMACOLOGY. PF-543 | Ligand page. Available from: [Link].

-

Wang, J., et al. Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors. Molecules. 2019. Available from: [Link].

-

Kim, E.A., et al. Inhibition of Sphingosine Kinase 1 Reduces Sphingosine-1-Phosphate and Exacerbates Amyloid-Beta-Induced Neuronal Cell Death in Mixed-Glial-Cell Culture. PubMed Central. 2020. Available from: [Link].

-

Kim, H.Y., et al. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. PubMed Central. 2021. Available from: [Link].

-

Kim, H.Y., et al. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer. International Journal of Molecular Sciences. 2021. Available from: [Link].

-

Biktasova, A., et al. Cardiovascular Effects of Pharmacological Targeting of Sphingosine Kinase 1. Hypertension. 2019. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PF-543 (Citrate) - MedChem Express [bioscience.co.uk]

- 12. PF-543 | C27H31NO4S | CID 66577038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cardiovascular Effects of Pharmacological Targeting of Sphingosine Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: PF-543 (Citrate) - A Deep Dive into Isoform-Selective Inhibition of Sphingosine Kinase 1

Abstract

This technical guide provides a comprehensive analysis of PF-543, a highly potent and selective small-molecule inhibitor of sphingosine kinase 1 (SPHK1). As a pivotal enzyme, SPHK1 catalyzes the phosphorylation of sphingosine to generate the bioactive signaling lipid, sphingosine-1-phosphate (S1P), a key regulator of myriad cellular processes including proliferation, survival, migration, and inflammation. The S1P signaling axis is a critical target in pathologies ranging from oncology to inflammatory disorders.[1][2][3] This document elucidates the mechanism of action of PF-543, presents quantitative data on its profound selectivity for SPHK1 over its isoform SPHK2, provides robust, field-tested experimental methodologies for validating this selectivity, and illustrates the core biological pathways and experimental workflows.

Introduction: The Sphingosine Kinase Isoforms - A Tale of Two Kinases

Sphingosine kinases (SphKs) are conserved lipid kinases that exist in two primary isoforms in mammals, SPHK1 and SPHK2.[2] While both catalyze the same biochemical reaction—the ATP-dependent phosphorylation of sphingosine to S1P—their distinct subcellular localizations and regulatory mechanisms confer non-redundant, and sometimes opposing, biological roles.[4][5][6]

-

SPHK1 is predominantly a cytosolic enzyme that translocates to the plasma membrane upon activation by various stimuli, such as growth factors and cytokines.[2][4] The S1P produced by SPHK1 is often exported out of the cell where it acts in an autocrine or paracrine fashion on a family of five G protein-coupled receptors (S1PR1-5), promoting pro-survival and pro-proliferative signaling.[2][7]

-

SPHK2 , in contrast, is primarily localized to intracellular compartments, including the nucleus, endoplasmic reticulum, and mitochondria.[4][5][6] Nuclear SPHK2-generated S1P can have distinct functions, such as regulating gene expression through histone deacetylase (HDAC) inhibition.[4]

This isoform dichotomy necessitates the development of highly selective inhibitors to dissect their individual functions and to achieve targeted therapeutic intervention. PF-543 was developed to meet this need, providing researchers with a powerful tool to specifically probe the SPHK1 axis.[1][8]

The Sphingolipid Rheostat: Central Role of SPHK1

The balance between the pro-apoptotic precursors, ceramide and sphingosine, and the pro-survival product, S1P, is often termed the "sphingolipid rheostat." SPHK1 is the critical fulcrum of this rheostat. By converting sphingosine to S1P, it simultaneously depletes a pro-death signal and generates a pro-life signal.

Figure 1: The Sphingolipid Signaling Pathway. PF-543 selectively inhibits SPHK1, blocking the cytosolic production of pro-survival S1P.

PF-543: Potency and Unprecedented Selectivity

PF-543 is a non-lipid, cell-permeable small molecule that acts as a potent, reversible, and sphingosine-competitive inhibitor of SPHK1.[9][10][11] Its efficacy and selectivity have been extensively characterized in biochemical, cellular, and ex vivo systems.

Quantitative Analysis of Selectivity

The defining characteristic of PF-543 is its remarkable selectivity for SPHK1 over SPHK2. Biochemical assays consistently demonstrate a selectivity ratio of over 100-fold.[9][10][12]

| Parameter | Target | Value | Assay Conditions | Source |

| IC₅₀ | Human SPHK1 | 2.0 nM | Cell-free enzymatic assay | [9][10] |

| Kᵢ | Human SPHK1 | 3.6 nM | Sphingosine-competitive | [9][10] |

| Selectivity | SPHK1 vs. SPHK2 | >100-fold | Comparison of IC₅₀ values | [9][12][13] |

| Selectivity | SPHK1 vs. SPHK2 | ~132-fold | Comparison of inhibitory activity | [14][15] |

| Kₑ | Human SPHK1 | 5.0 nM | Binding affinity constant | [10] |

| IC₅₀ (Cellular) | S1P formation | 1.0 nM | 1483 head & neck carcinoma cells | [9] |

| EC₅₀ (Cellular) | S1P depletion | 8.4 nM | 1483 head & neck carcinoma cells | [9] |

| IC₅₀ (Ex Vivo) | S1P formation | 26.7 nM | Human whole blood | [9][13] |

Table 1: Potency and Selectivity Profile of PF-543.

Mechanism of Action: Competitive and Reversible

Kinetic studies have definitively shown that PF-543 competes directly with the native substrate, sphingosine, for the lipid-binding pocket of SPHK1.[9][10][12] It is non-competitive with respect to ATP, confirming its specificity for the sphingosine binding site.[11][12] The inhibitor binds with high affinity (Kd = 5 nM) but is reversible, with a dissociation half-life (k_off t1/2) of approximately 8.5 minutes.[10] This reversibility is a key experimental consideration, as washout experiments can be designed to study the restoration of SPHK1 activity.

The Structural Basis for SPHK1 Selectivity

The high degree of selectivity exhibited by PF-543 can be rationalized by structural differences in the lipid-binding pockets of the two kinase isoforms.[15] The crystal structure of SPHK1 in complex with PF-543 reveals critical interactions.[16][17]

Three key residue differences in the lipid-binding site contribute to this selectivity:

-

Phe374 (SPHK1) vs. Cys (SPHK2): The terminal phenyl ring of PF-543 binds tightly against Phenylalanine 374 in SPHK1. The substitution of this bulky, aromatic residue with a much smaller cysteine in SPHK2 is considered a primary driver of the >100-fold selectivity.[15][16]

-

Ile260 (SPHK1) vs. Val (SPHK2):

-

Met358 (SPHK1) vs. Leu (SPHK2):

Collectively, these substitutions create a larger, less constrained binding site in SPHK2, which disfavors the tight binding observed with SPHK1.[16]

Experimental Validation of PF-543 Selectivity

Workflow for Determining Inhibitor Selectivity

Figure 2: Standard experimental workflow for assessing SPHK inhibitor selectivity.

Protocol: In Vitro Biochemical Kinase Assay

This protocol describes a common method for measuring SPHK1/2 activity using a radiometric assay with [γ-³³P]ATP. This method is highly sensitive and considered a gold standard.

Causality: The choice of a radiometric assay is based on its direct measurement of phosphate transfer, providing a robust and unambiguous signal. Using ³³P instead of ³²P reduces signal spillover in 96-well plate formats.[18]

Materials:

-

Recombinant human SPHK1 and SPHK2 (baculovirus-expressed).

-

D-erythro-sphingosine substrate.

-

[γ-³³P]ATP (specific activity > 3000 Ci/mmol).

-

PF-543 (Citrate salt), dissolved in DMSO.

-

Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT.

-

Stop Solution: 1 M KCl.

-

Extraction Solvent: Chloroform/Methanol/HCl (100:200:1, v/v/v).

-

96-well reaction plates and TLC plates (silica gel).

Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare a 10-point serial dilution of PF-543 in DMSO, typically starting from 10 µM down to the pM range. The final DMSO concentration in the assay should be kept constant and low (<1%).

-

Enzyme & Substrate Mix: In the Kinase Reaction Buffer, prepare separate master mixes for SPHK1 and SPHK2. Add sphingosine to a final concentration equal to its Kₘ value (typically 5-15 µM) to ensure sensitive detection of competitive inhibition.[18]

-

Reaction Initiation:

-

To each well of a 96-well plate, add 2 µL of diluted PF-543 or vehicle (DMSO).

-

Add 40 µL of the enzyme/substrate master mix to each well.

-

Pre-incubate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of [γ-³³P]ATP (final concentration ~100 µM).

-

-

Reaction Incubation: Incubate the plate at 30°C for 20-30 minutes. Ensure the reaction is within the linear range of product formation.

-

Reaction Termination & Extraction:

-

Stop the reaction by adding 100 µL of 1 M KCl.

-

Add 800 µL of the extraction solvent. Vortex thoroughly and centrifuge (1500 x g, 5 min) to separate the phases.

-

The radiolabeled S1P product will be in the lower organic phase.

-

-

Quantification:

-

Carefully spot 20-50 µL of the lower organic phase onto a TLC plate.

-

Develop the TLC plate using a solvent system such as chloroform/acetone/methanol/acetic acid/water (10:4:3:2:1).

-

Visualize the separated S1P spot using a phosphorimager and quantify the radioactivity.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the log concentration of PF-543.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isoform.

-

Calculate the selectivity index: Selectivity = IC₅₀(SPHK2) / IC₅₀(SPHK1).

-

Protocol: Cellular Target Engagement & S1P Quantification

Causality: While biochemical assays are essential, they do not account for cell permeability, target engagement in a crowded intracellular environment, or metabolic stability. A cellular assay measuring the direct product of SPHK1 activity (S1P) provides the most physiologically relevant measure of an inhibitor's functional potency.[19] LC-MS/MS is the gold standard for accurately quantifying endogenous lipids.[20]

Materials:

-

HEK293 or 1483 cells.

-

Cell culture medium (e.g., DMEM) with 10% FBS.

-

PF-543 (Citrate salt), dissolved in DMSO.

-

Internal Standards: C17-S1P and C17-Sphingosine.

-

Extraction Solvent: Isopropanol/Water/Ethyl Acetate (30:10:60, v/v/v).

-

LC-MS/MS system.

Step-by-Step Methodology:

-

Cell Culture: Plate cells in a 12-well plate and grow to ~80-90% confluency.

-

Inhibitor Treatment: Replace the medium with fresh, low-serum medium containing serial dilutions of PF-543 or vehicle (DMSO). A typical concentration range would be 0.1 nM to 1 µM.

-

Incubation: Incubate the cells for 1-4 hours at 37°C. A time-course experiment is recommended during initial characterization.

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold methanol to each well to lyse the cells and quench enzymatic activity.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Add internal standards (C17-S1P and C17-Sphingosine) for accurate quantification.

-

Perform a lipid extraction (e.g., using the Bligh-Dyer method or the single-phase solvent provided above).

-

Evaporate the organic solvent under nitrogen and reconstitute the lipid pellet in a small volume of mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution to separate S1P and sphingosine from other lipids.

-

Quantify the analytes using multiple reaction monitoring (MRM) with specific parent/daughter ion transitions for each lipid and the internal standards.

-

-

Data Analysis:

-

Normalize the endogenous S1P and sphingosine peak areas to their respective C17-internal standards.

-

Plot the S1P levels (or the S1P/sphingosine ratio) against the log concentration of PF-543.

-

Fit the data to determine the cellular EC₅₀, the concentration at which S1P levels are reduced by 50%.

-

Self-Validation and Interpretation: A key finding with PF-543 is that inhibition of SPHK1 leads to a dose-dependent decrease in S1P and a corresponding increase in its substrate, sphingosine.[9][11] Observing this reciprocal relationship provides strong, self-validating evidence of on-target activity within the cell. However, researchers should be aware that at high micromolar concentrations, the isoform selectivity of many kinase inhibitors can diminish, a phenomenon that can be assessed with cellular thermal shift assays (CETSA).[21][22]

Conclusion

PF-543 (Citrate) stands as the gold standard for selective SPHK1 inhibition. Its high potency, combined with a >100-fold selectivity over SPHK2, is rooted in specific structural interactions within the SPHK1 lipid-binding domain. This technical guide provides the quantitative data and robust methodologies required for researchers to confidently utilize PF-543 as a precise pharmacological tool. By employing the detailed biochemical and cellular protocols, drug development professionals can rigorously validate on-target activity and accurately dissect the critical role of the SPHK1/S1P signaling axis in health and disease.

References

-

Schnute, M. E., McReynolds, M. D., Kasten, T., et al. (2012). Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochemical Journal, 444(1), 79-88. [Link]

-

Ghosh, M., et al. (2021). Sphingosine kinase 1-specific inhibitor PF543 reduces goblet cell metaplasia of bronchial epithelium in an acute asthma model. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

ResearchGate. Figure 2 PF-543 acts as a reversible sphingosine-competitive and... ResearchGate. [Link]

-

Kharel, Y., et al. (2015). A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. MDPI. [Link]

-

Wang, Y., et al. (2023). Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. Biomedicine & Pharmacotherapy, 163, 114401. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Sphingosine kinase. guidetopharmacology.org. [Link]

-

Gentry, N., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Cancer Biology & Therapy, 21(9), 841-852. [Link]

-

Wikipedia. Sphingosine kinase. en.wikipedia.org. [Link]

-

Oncolines. Binding kinetics of PF-543 citrate on SPHK1. Oncolines.com. [Link]

-

Wang, Z., et al. (2014). Crystal Structure of Sphingosine Kinase 1 with PF-543. ACS Medicinal Chemistry Letters, 5(11), 1238–1241. [Link]

-

Gentry, N., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]

-

Al-Dieri, A., et al. (2021). The Functional Role of Sphingosine Kinase 2. Frontiers in Cell and Developmental Biology. [Link]

-

Al-Dieri, A., et al. (2021). The Functional Role of Sphingosine Kinase 2. PMC - NIH. [Link]

-

Wikiwand. Sphingosine kinase. Wikiwand.com. [Link]

-

Wang, Z., et al. (2014). Crystal Structure of Sphingosine Kinase 1 with PF-543. ACS Medicinal Chemistry Letters. [Link]

-

Bedia, C., et al. (2010). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. PMC - NIH. [Link]

-

Kühn, J., et al. (2013). Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors. Analytical Biochemistry, 434(1), 126-131. [Link]

-

Wang, Y., et al. (2023). Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. PubMed. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reactionbiology.com. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sphingosine kinase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Frontiers | The Functional Role of Sphingosine Kinase 2 [frontiersin.org]

- 6. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingosine kinase - Wikiwand [wikiwand.com]

- 8. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation [mdpi.com]

- 16. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Cellular assay for the characterization of sphingosine-1-phosphate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

A Technical Guide to PF-543 (Citrate): Mechanistic Insights and Experimental Protocols for its Dual Role in Apoptosis and Autophagy

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Executive Summary

PF-543 is a potent, selective, and cell-permeable small molecule inhibitor of sphingosine kinase 1 (SK1), a critical enzyme in the regulation of cellular sphingolipid metabolism.[1][2] With a high degree of selectivity over its isoform, SK2, PF-543 has emerged as an invaluable chemical probe for dissecting the complex signaling pathways governed by the "sphingolipid rheostat".[1] This guide provides an in-depth exploration of the mechanisms by which PF-543 modulates two fundamental cellular processes: apoptosis and autophagy. We will detail the molecular signaling cascades, offer field-proven experimental protocols for validation, and present a logical framework for investigating the therapeutic potential of targeting the SK1 axis.

Introduction: The Sphingolipid Rheostat and the Central Role of SK1

Cell fate—decisions of survival, proliferation, or death—is governed by a complex network of signaling pathways. Among these, the balance between different classes of sphingolipids plays a pivotal, rheostat-like role. The key components of this rheostat are:

-

Pro-death lipids: Ceramide and sphingosine, which actively promote cell cycle arrest and apoptosis.

-

Pro-survival lipid: Sphingosine-1-phosphate (S1P), which signals for cell proliferation, survival, and migration.[3]

Sphingosine kinase 1 (SK1) is the fulcrum of this balance. It catalyzes the ATP-dependent phosphorylation of the pro-death sphingosine to the pro-survival S1P.[4] In numerous pathologies, particularly cancer, SK1 is overexpressed, tilting the rheostat towards S1P production and thereby promoting tumorigenesis and therapeutic resistance.[3][5]

PF-543 acts as a competitive inhibitor of SK1, binding to the sphingosine pocket with high affinity (IC50 of ~2.0 nM).[1] Its primary mechanism of action is to block the production of S1P. This action has two profound and immediate consequences: a decrease in pro-survival S1P levels and a concomitant accumulation of its pro-apoptotic precursor, sphingosine.[2] This pharmacologically-induced shift in the sphingolipid balance is the primary driver of PF-543's biological effects.

Part 1: PF-543 as an Inducer of Apoptosis

The induction of apoptosis, or programmed cell death, is a cornerstone of anti-cancer therapies. PF-543 leverages the cell's own sphingolipid signaling to robustly trigger this process.

Mechanism of Action: Tilting the Rheostat Towards Cell Death

By inhibiting SK1, PF-543 causes an accumulation of intracellular sphingosine and, subsequently, ceramide. These lipids activate the intrinsic (mitochondrial) pathway of apoptosis.[6][7] Elevated ceramide levels are known to promote the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a cascade of enzymatic activations, culminating in the execution of cell death.

Signaling Pathway: The Intrinsic Apoptotic Cascade

The pathway initiated by PF-543-mediated SK1 inhibition can be visualized as a direct consequence of altering sphingolipid metabolism, which then converges on the canonical mitochondrial apoptosis pathway.

Caption: A logical workflow for investigating PF-543, moving from cell treatment to endpoint assays and data synthesis.

Data Presentation: Summarizing PF-543 Efficacy

Quantitative data should be organized for clear interpretation. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric.

Table 1: Representative IC50 Values of PF-543 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung | 24 | ~7.1 | |

| H1299 | Non-Small Cell Lung | 24 | ~7.8 | |

| PANC-1 | Pancreatic | 72 | ~26.1 | |

| Ca9-22 | Head and Neck SCC | 72 | < 25 | |

| HSC-3 | Head and Neck SCC | 72 | < 25 |

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Conclusion and Future Directions

PF-543 is a powerful chemical tool that potently inhibits SK1, effectively shifting the cellular sphingolipid balance to induce apoptosis. Concurrently, it modulates autophagy, a response that can be pro-survival in many cancer contexts. This dual role makes PF-543 a compelling molecule for cancer research. The provided protocols offer a validated framework for researchers to explore these effects in their own cellular models.

Future research should focus on synergistic combinations. Given that PF-543-induced autophagy can be a resistance mechanism, combining it with clinically relevant autophagy inhibitors may offer a promising therapeutic strategy to enhance its cytotoxic effects. F[8]urthermore, its ability to sensitize resistant cancer cells to other therapies, such as TRAIL, highlights its potential in combination regimens. U[6][7]nderstanding the precise molecular crosstalk between the SK1/S1P axis and the core apoptosis and autophagy machinery will continue to yield valuable insights for the development of novel cancer therapeutics.

References

-

Springer Protocols. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

-

Hamada, T., et al. (2017). Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells. Cell Death & Disease, 3, 17047. [Link]

-

Kim, S. L., et al. (2025). The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells. Digestive Diseases and Sciences. [Link]

-

Horsley, H., & Rubinsztein, D. C. (2016). LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. Methods in Molecular Biology, 1303, 161-70. [Link]

-

Bratton, S. B., & Cohen, G. M. (2004). Caspase Protocols in Mice. Methods in Molecular Biology, 282, 23-40. [Link]

-

ResearchGate. Figure 2 PF-543 acts as a reversible sphingosine-competitive and... [Link]

-

ResearchGate. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death... [Link]

-

ResearchGate. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. [Link]

-

PubMed. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells. [Link]

-

Lee, J., et al. (2022). Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells. Molecules, 27(10), 3299. [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

-

Ju, T., et al. (2016). Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543. Biochemical and Biophysical Research Communications, 470(4), 897-903. [Link]

-

Park, S., et al. (2021). Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(21), 11585. [Link]

-

National Center for Biotechnology Information. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. [Link]

-

Kim, H. Y., et al. (2021). A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. International Journal of Molecular Sciences, 22(16), 8887. [Link]

-

MDPI. Verification of the Necessity of the Tolyl Group of PF-543 for Sphingosine Kinase 1 Inhibitory Activity. [Link]

-

ResearchGate. Cytotoxic effects of PF-543 and PF-543 derivatives in lung cancer cells. [Link]

-

ResearchGate. Cytotoxic effects of PF-543 (1) and derivatives (2–10) in cancer cells... [Link]

-

Sino Biological. Autophagy Signaling Pathway. [Link]

-

PubMed. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes. [Link]

-

MDPI. The Upstream Pathway of mTOR-Mediated Autophagy in Liver Diseases. [Link]

-

PubMed Central. Clinical roles of autophagy-related proteins Beclin-1 and mTOR in smoking and non-smoking patients with oral leukoplakia. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Combination of PF-543 and TRAIL Effectively Induces Apoptotic Cell Death and Inhibits Stem Cell-Like Properties Through the SPHK1/S1PR1/STAT3 Pathway in TRAIL-Resistant Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PF-543 (Citrate): A Potent and Selective Sphingosine Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-543 citrate, a highly potent and selective inhibitor of Sphingosine Kinase 1 (SPHK1). This document consolidates key data on its chemical properties, mechanism of action, and applications in preclinical research. Detailed experimental protocols and visual representations of its biological context are included to support scientists and drug development professionals in leveraging this powerful research tool.

Core Concepts: Mechanism and Selectivity of PF-543

PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] It exerts its effect by potently blocking the phosphorylation of sphingosine to the bioactive lipid, sphingosine-1-phosphate (S1P). S1P is a critical signaling molecule involved in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation. The citrate salt form of PF-543 is commonly utilized in research settings.

A defining characteristic of PF-543 is its exceptional selectivity for SPHK1 over its isoform, SPHK2, demonstrating over 100-fold greater inhibition of SPHK1.[1][2] This high degree of selectivity is paramount for elucidating the specific functions of SPHK1 in various physiological and pathological states.

The Sphingosine Kinase Signaling Pathway

The following diagram illustrates the central role of SPHK1 in the sphingolipid metabolic pathway and the inhibitory action of PF-543.

Chemical Structure and Physicochemical Properties

PF-543 is a small molecule with the following structural and physicochemical properties:

-

Chemical Name: [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]-2-pyrrolidinyl]methanol[3]

-

Molecular Formula (Free Base): C₂₇H₃₁NO₄S[3]

-

Molecular Weight (Free Base): 465.6 g/mol [3]

-

Molecular Formula (Citrate): C₃₃H₃₉NO₁₁S[4]

-

Molecular Weight (Citrate): 657.73 g/mol [4]

-

CAS Number (Free Base): 1415562-82-1[5]

-

CAS Number (Citrate): 1415562-83-2[2]

Chemical Structure (Free Base)

Quantitative Data Summary

The following tables provide a consolidated view of the key quantitative parameters of PF-543, highlighting its potency and activity across various experimental models.

Table 1: In Vitro Inhibitory Activity of PF-543

| Target | Assay Type | IC₅₀ | Kᵢ | Notes | Reference(s) |

| SPHK1 | Cell-free | 2.0 nM | 3.6 nM | Reversible and sphingosine-competitive. | [1][2] |

| SPHK2 | Cell-free | >10 µM | - | >100-fold selectivity over SPHK2. | [1][2] |

| S1P Formation (in cells) | 1483 cells | 1.0 nM | - | Inhibition of C₁₇-S1P formation. | [2] |

| S1P Formation (whole blood) | Human | 26.7 nM | - | Demonstrates activity in a complex biological matrix. | [2][6] |

Table 2: Cellular Activity of PF-543

| Cell Line | Effect | EC₅₀ | Concentration | Time | Reference(s) |

| 1483 (Head and Neck Carcinoma) | Depletion of intracellular S1P | 8.4 nM | 200 nM | 1 h | [1][2] |

| Increase in intracellular sphingosine | - | 200 nM | 1 h | [2] | |

| PASM (Pulmonary Artery Smooth Muscle) | Abolished SK1 expression | - | 10-1000 nM | 24 h | [2][6] |

| Induction of caspase-3/7 activity | - | 0.1-10 µM | 24 h | [2][6] |

Preclinical Applications and Therapeutic Potential

PF-543 has been investigated in a range of preclinical models, demonstrating potential therapeutic utility in several disease areas.

-

Oncology: PF-543 has shown anti-cancer effects in models of colorectal cancer and head and neck squamous cell carcinoma.[7] In a mouse model of hepatocellular carcinoma, PF-543 treatment led to a significant reduction in the number and size of tumors, as well as decreased vessel density, indicating anti-angiogenic effects.[8] However, its anticancer activity is not consistently high across all cancer types, which may be due to the sustained high levels of sphingosine even with S1P suppression.[9]

-

Fibrosis: In a bleomycin-induced model of pulmonary fibrosis, PF-543 was found to mitigate the condition by reducing lung epithelial cell mtDNA damage and the recruitment of fibrogenic monocytes.[10]

-

Inflammation and Cardiovascular Disease: PF-543 has been shown to reduce dysfunctional hypertrophy and protect against cardiomyocyte apoptosis.[1] In a mouse model of pulmonary hypertension, while it did not affect vascular remodeling, it did reduce right ventricular hypertrophy.[6]

It is important to note that while PF-543 is a valuable research tool, some studies have explored the development of derivatives with potentially improved anticancer activity.[9]

Experimental Protocols

In Vitro SPHK1 Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of PF-543 against SPHK1 in a cell-free system.

Materials:

-

Recombinant human SPHK1

-

Sphingosine (or a fluorescently labeled analog like FITC-sphingosine)

-

ATP

-

PF-543 (citrate)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT)

-

Quenching solution (e.g., 30 mM EDTA)

-

384-well plates

-

Detection system (e.g., microfluidic capillary electrophoresis mobility-shift system)

Procedure:

-

Compound Preparation: Prepare a stock solution of PF-543 in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.

-

Reaction Setup: In a 384-well plate, add the assay buffer.

-

Add the desired concentration of PF-543 or vehicle control (DMSO).

-

Add recombinant SPHK1 to a final concentration of approximately 3 nM.

-

Initiate the reaction by adding a mixture of sphingosine (e.g., 1 µM FITC-sphingosine) and ATP (e.g., 20 µM).

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Detection: Analyze the formation of the phosphorylated product (S1P or FITC-S1P) using a suitable detection method. For fluorescent substrates, a microfluidic capillary electrophoresis system can separate the phosphorylated product from the unreacted substrate.

-

Data Analysis: Quantify the amount of product formed in the presence of different concentrations of PF-543. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Clinical Development Status

As of the latest available information, there is no clear evidence of PF-543 having entered clinical trials. Searches for clinical trials related to "PF-543" are often confounded by "CTP-543," a different molecule (a JAK inhibitor) being investigated for alopecia areata.[11][12][13][14][15] Researchers should be cautious not to confuse these two compounds. The therapeutic potential of SPHK1 inhibition is an active area of research, with other SPHK inhibitors having progressed to clinical evaluation.[7]

Conclusion

PF-543 (citrate) is a powerful and highly selective research tool for investigating the biological roles of SPHK1. Its potency and selectivity make it an invaluable asset for dissecting the complexities of the sphingolipid signaling pathway in health and disease. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this inhibitor into their experimental designs.

References

-

ResearchGate. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543. [Link]

-

Pyne, S., et al. (2016). Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension. PMC - NIH. [Link]

-

He, C., et al. (2020). The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes. NIH. [Link]

-

Kim, H., et al. (2022). Novel Dimer Derivatives of PF-543 as Potential Antitumor Agents for the Treatment of Non-Small Cell Lung Cancer. MDPI. [Link]

-

BioWorld. (2024). SPHK1 inhibitor PF-543 blocks liver cancer progression. [Link]

-

Cambridge Bioscience. PF-543 (Citrate) - MedChem Express. [Link]

-

PubChem - NIH. PF-543 | C27H31NO4S | CID 66577038. [Link]

-

King, B., et al. (2022). Phase 2 randomized, dose-ranging trial of CTP-543, a selective Janus Kinase inhibitor, in moderate-to-severe alopecia areata. PubMed. [Link]

-

Belgravia Centre. FDA Says On Hold CTP-543 Alopecia Areata Clinical Trial Can Proceed. [Link]

-

FirstWord Pharma. (2022). Phase 2 Dose-Ranging Clinical Trial Results of CTP-543 in Patients with Alopecia Areata published in the Journal of the American Academy of Dermatology. [Link]

-

Concert Pharmaceuticals. (2016). Concert Pharmaceuticals begins Phase l trial of CTP-543 to treat alopecia areata. [Link]

-

Pharma Journalist. (2017). Concert Pharmaceuticals Presents CTP-543 Phase 1 Results at American Academy of Dermatology Annual Meeting. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-543 | C27H31NO4S | CID 66577038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biocat.com [biocat.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. SPHK1 inhibitor PF-543 blocks liver cancer progression | BioWorld [bioworld.com]

- 9. mdpi.com [mdpi.com]

- 10. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 2 randomized, dose-ranging trial of CTP-543, a selective Janus Kinase inhibitor, in moderate-to-severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. belgraviacentre.com [belgraviacentre.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Concert Pharmaceuticals begins Phase l trial of CTP-543 to treat alopecia areata - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. Concert Pharmaceuticals Presents CTP-543 Phase 1 Results at American Academy of Dermatology Annual Meeting - Pharma Journalist [pharmajournalist.com]

PF-543 (Citrate): A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Targeting Sphingosine Kinase 1

Sphingosine kinase 1 (SPHK1) has emerged as a critical node in cellular signaling, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator, sphingosine-1-phosphate (S1P).[1][2] This enzymatic reaction is a key regulatory point in the sphingolipid metabolic pathway, influencing a diverse array of cellular processes including proliferation, survival, migration, and inflammation.[2][3] Dysregulation of the SPHK1/S1P axis is implicated in the pathogenesis of numerous diseases, most notably cancer and chronic inflammatory conditions, making it a compelling target for therapeutic intervention.[2][3]

PF-543, developed by Pfizer, is a potent and highly selective, reversible, and sphingosine-competitive inhibitor of SPHK1.[1][4][5] Its citrate salt is the form commonly utilized in research settings. A defining characteristic of PF-543 is its remarkable selectivity for SPHK1 over its isoform, SPHK2, exhibiting over 100-fold greater inhibitory activity.[4][6][7] This high degree of selectivity is paramount for dissecting the specific physiological and pathological roles of SPHK1, thereby minimizing off-target effects and providing a refined tool for both basic research and drug discovery. This technical guide provides an in-depth review of the literature on PF-543, consolidating key mechanistic insights, pivotal publications, and detailed experimental methodologies to support the scientific community in leveraging this powerful inhibitor.

Mechanism of Action: Competitive Inhibition of SPHK1